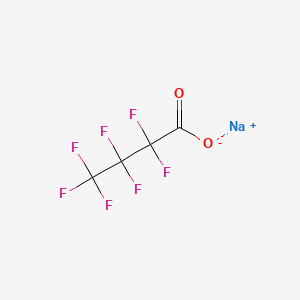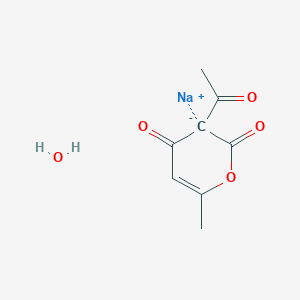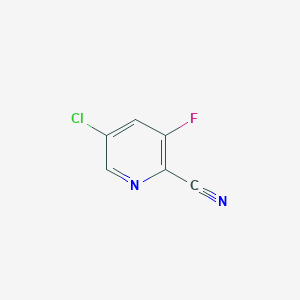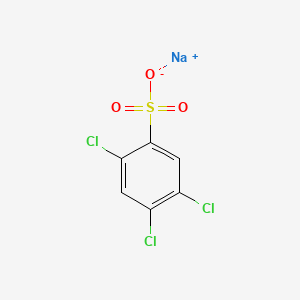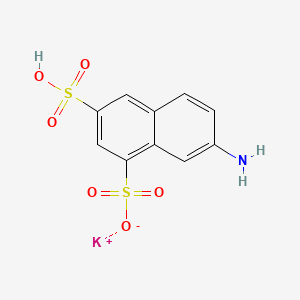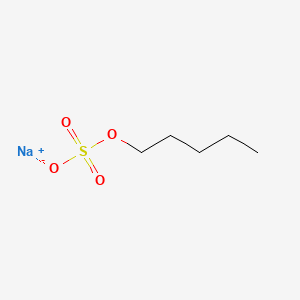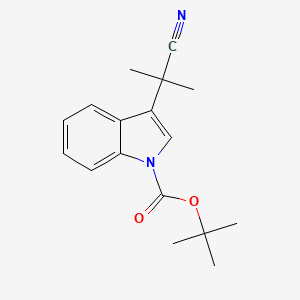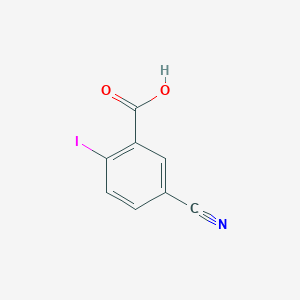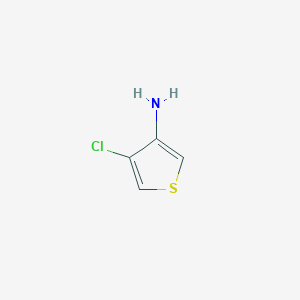
4-Chlorothiophène-3-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-Chlorothiophen-3-amine is C4H4ClNS. This indicates that it contains four carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and one sulfur atom.Physical And Chemical Properties Analysis
4-Chlorothiophen-3-amine has a molecular weight of 133.6 g/mol. Unfortunately, the search results do not provide further information on its physical and chemical properties.Applications De Recherche Scientifique
Applications Analgésiques et Anti-Inflammatoires
Les dérivés de la 4-Chlorothiophène-3-amine ont été étudiés pour leur potentiel dans le traitement de la douleur et de l'inflammation. Dans une approche synthétique en plusieurs étapes, les chercheurs ont synthétisé de nouveaux dérivés de thiazole et ont examiné leurs potentiels anti-inflammatoires in vitro à l'aide de tests enzymatiques. Ces composés ont montré des résultats prometteurs en tant qu'inhibiteurs puissants de la COX-2, certains dérivés présentant une inhibition sélective comparable au célécoxib . Les études in vivo ont confirmé davantage leurs effets analgésiques et anti-inflammatoires, ce qui en fait des candidats potentiels pour de nouveaux médicaments anti-inflammatoires .
Activité Antimicrobienne
Les propriétés antimicrobiennes des dérivés de la this compound ont été explorées pour lutter contre la résistance aux médicaments par les agents pathogènes. Ces dérivés ont montré des résultats prometteurs contre les espèces bactériennes (Gram-positives et Gram-négatives) et fongiques. Les structures moléculaires de ces composés ont été confirmées par des données spectroanalytiques, et leur activité antimicrobienne in vitro a été évaluée en utilisant la méthode turbidimétrique .
Agents Antiprolifératifs
Dans la recherche de nouveaux traitements contre le cancer, des dérivés de la this compound ont été synthétisés et évalués pour leur activité antiproliférative. Ces composés ont été testés contre des lignées cellulaires de cancer du sein adénocarcinome humain, certains montrant une activité significative. Des études de docking moléculaire ont également été réalisées pour étudier le mode de liaison des composés actifs avec les récepteurs, indiquant leur potentiel en tant que composés de tête pour la conception rationnelle de médicaments .
Modélisation Moléculaire
Les dérivés de la this compound ont été utilisés en modélisation moléculaire pour comprendre leur interaction avec les cibles biologiques. Ceci est crucial pour le développement de nouveaux médicaments, car il permet de prédire l'efficacité et les effets secondaires potentiels des composés avant qu'ils ne soient synthétisés et testés en laboratoire .
Synthèse de Dérivés de Thiazole
La this compound est une matière de départ clé dans la synthèse de dérivés de thiazole importants du point de vue pharmacologique. Ces dérivés ont été synthétisés et modifiés pour améliorer leurs activités pharmacologiques, telles que les propriétés anti-inflammatoires et analgésiques .
Développement de Médicaments
Les propriétés uniques de la this compound en font un composé précieux dans le développement de médicaments. Ses dérivés sont explorés pour diverses propriétés médicinales, notamment les activités anti-inflammatoires, antibactériennes, antifongiques, antituberculeuses et antitumorales. La polyvalence de ce composé permet l'exploration de nouveaux agents thérapeutiques .
Recherche en Immunométabolisme
Les avancées récentes en immunométabolisme ont inclus des études sur les dérivés de la this compound. Ces études se concentrent sur la façon dont les processus métaboliques au sein du système immunitaire peuvent être influencés par de nouveaux composés, ce qui pourrait conduire à de nouveaux traitements pour les maladies liées au système immunitaire .
Synthèse et Modification Chimiques
La this compound sert de bloc de construction en synthèse chimique. Elle est utilisée pour créer une variété de composés avec des propriétés et des applications différentes. Par exemple, elle peut être traitée avec du N-bromosuccinimide à basses températures, puis avec des amines primaires ou secondaires pour obtenir de nouveaux composés avec des activités pharmacologiques potentielles .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Chlorothiophen-3-amine are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .
Mode of Action
4-Chlorothiophen-3-amine interacts with its targets, the COX-1, COX-2, and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes by 4-Chlorothiophen-3-amine affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes in this pathway, 4-Chlorothiophen-3-amine reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
It’s known that the adme properties of a compound can greatly impact its bioavailability
Result of Action
The molecular and cellular effects of 4-Chlorothiophen-3-amine’s action primarily involve the reduction of inflammation. By inhibiting the activity of COX-1, COX-2, and 5-LOX enzymes, 4-Chlorothiophen-3-amine reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiophen-3-amine. It’s generally known that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound
Analyse Biochimique
Biochemical Properties
4-Chlorothiophen-3-amine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX). These interactions are significant as they contribute to the compound’s anti-inflammatory properties . The compound acts as a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM, and also shows inhibitory activity against 5-LOX .
Cellular Effects
4-Chlorothiophen-3-amine has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antimicrobial and antiproliferative activities, making it a potential candidate for combating drug-resistant pathogens and cancerous cells . The compound’s ability to inhibit COX-2 and 5-LOX enzymes also suggests its role in reducing inflammation and pain at the cellular level .
Molecular Mechanism
The molecular mechanism of 4-Chlorothiophen-3-amine involves its binding interactions with specific biomolecules. It acts as an inhibitor of COX-2 and 5-LOX enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound’s structure allows it to interact with various proteins and enzymes, leading to changes in gene expression and cellular responses . These interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorothiophen-3-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, and its degradation products have been analyzed to ensure its efficacy in long-term studies
Dosage Effects in Animal Models
The effects of 4-Chlorothiophen-3-amine vary with different dosages in animal models. Studies have shown that the compound exhibits significant anti-inflammatory and analgesic effects at concentrations of 5, 10, and 20 mg/kg body weight . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Chlorothiophen-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism includes interactions with COX-2 and 5-LOX enzymes, which play a role in its anti-inflammatory properties . Additionally, its metabolic pathways may affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Chlorothiophen-3-amine within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
4-Chlorothiophen-3-amine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its therapeutic efficacy.
Propriétés
IUPAC Name |
4-chlorothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMRYCTWBDPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622811 | |
| Record name | 4-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632356-42-4 | |
| Record name | 4-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorothiophen-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


